molecular formula C18H28O2I2 B1179107 Sed5 protein CAS No. 148375-50-2

Sed5 protein

Cat. No.: B1179107
CAS No.: 148375-50-2
Attention: For research use only. Not for human or veterinary use.
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Description

The Sed5 protein is a verified and essential t-SNARE syntaxin that localizes to the cis-Golgi network and serves as a central receptor for vesicular transport . It is required for trafficking between the endoplasmic reticulum (ER) and the Golgi complex, as well as for intra-Golgi transport, by facilitating the specific targeting and fusion of transport vesicles . Its function is critical for maintaining cellular proteostasis. Research shows that in yeast, the phosphorylation of Sed5 promotes the clearance of toxic protein aggregates by aiding the anterograde trafficking of the disaggregase Hsp104 from the ER to the Golgi . Furthermore, Sed5 plays a role in autophagy by regulating the formation of autophagic vesicles within the Golgi . This protein is integral to the membrane and interacts with a wide network of at least nine other SNARE proteins, making it a key subject for studies on membrane trafficking, organelle dynamics, and protein aggregation diseases . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

148375-50-2

Molecular Formula

C18H28O2I2

Synonyms

Sed5 protein

Origin of Product

United States

Scientific Research Applications

Introduction to Sed5 Protein

This compound, a member of the syntaxin family, plays a crucial role in vesicular transport between the endoplasmic reticulum (ER) and the Golgi apparatus in yeast. This integral membrane protein is essential for the proper functioning of cellular transport mechanisms, influencing various biological processes including protein sorting and membrane fusion. Understanding the applications of this compound is vital for insights into cellular transport mechanisms and potential therapeutic targets.

Vesicular Transport Mechanism

Role in ER-Golgi Transport:
Sed5 is primarily involved in the transport of proteins from the ER to the Golgi complex. It acts as a target soluble N-ethylmaleimide-sensitive factor attachment protein receptor (SNARE), facilitating membrane fusion events necessary for vesicular transport. The functionality of Sed5 is critical as cells lacking this protein exhibit significant accumulation of ER membranes and vesicles, leading to growth cessation .

Protein Localization Studies

Mechanisms of Localization:
Research has demonstrated that Sed5 localization is influenced by both its transmembrane domain and cytoplasmic interactions. Studies involving epitope-tagged versions of Sed5 have shown a perinuclear distribution, predominantly found within tubulo-vesicular compartments on the cis side of the Golgi apparatus . This localization is essential for its function in vesicle targeting and fusion.

Interactions with Other Proteins

Protein-Protein Interactions:
Sed5 interacts with various SNARE proteins, including Sec24, Tlg1, and Vti1, which are involved in different stages of vesicular transport . These interactions are crucial for forming functional SNARE complexes that mediate membrane fusion. The binding dynamics between Sed5 and its partners can provide insights into the regulation of vesicular trafficking processes.

Impact on Cellular Morphology

Effects of Overexpression:
Overexpression studies have indicated that while Sed5 is necessary for efficient ER-to-Golgi transport, its excess can lead to morphological changes within cells, characterized by an accumulation of vesicles and altered cellular structure . This highlights the importance of maintaining optimal levels of Sed5 for normal cellular function.

Potential Therapeutic Targets

Role in Disease Mechanisms:
Given its pivotal role in vesicular transport, alterations in Sed5 function may contribute to various diseases, particularly those related to protein misfolding and trafficking disorders. Understanding Sed5's mechanisms could lead to novel therapeutic strategies aimed at correcting or compensating for these dysfunctions.

Case Study 1: Sed5 Functionality in Yeast Models

In a study examining yeast strains lacking Sed5, researchers observed a dramatic accumulation of ER membranes and failure to transport carboxypeptidase Y to the Golgi complex. This accumulation resulted in cell growth arrest, underscoring Sed5's essential role in maintaining cellular homeostasis during protein transport .

Case Study 2: BFA Treatment Effects on Sed5 Dynamics

A recent investigation into the effects of Brefeldin A (BFA), a drug known to disrupt Golgi function, revealed that Sed5 undergoes significant redistribution in response to BFA treatment. Initially forming larger aggregates, upon washout, these aggregates revert to smaller punctate structures, indicating dynamic changes in Sed5 localization that are critical for understanding Golgi apparatus behavior under stress conditions .

Comparison with Similar Compounds

Structural and Sequence Conservation

Sed5 shares core structural features with other syntaxins, including the Habc domain and SNARE motif. However, sequence alignment reveals distinct variations in the TMD and cytoplasmic regions that dictate localization and partner specificity. For example:

  • Sed5 vs. Sso1 (Yeast Plasma Membrane Syntaxin): While both possess a Habc domain, Sso1’s TMD targets it to the plasma membrane, unlike Sed5’s CGN localization. Chimeric studies show that replacing Sed5’s TMD with Sso1’s redirects Sed5 to the plasma membrane, highlighting the TMD’s role in localization .
  • Cross-Species Homologs: Drosophila and rat Sed5 homologs localize to analogous CGN regions in COS cells, demonstrating functional conservation despite sequence divergence in cytoplasmic regions .

Functional Roles in Membrane Trafficking

Sed5’s primary role in ER-to-Golgi transport contrasts with other SNAREs:

  • BET1 and BOS1 (ER-Golgi v-SNAREs): These vesicle-associated SNAREs directly bind Sed5 to form the ternary SNARE complex driving vesicle fusion. Overexpression of BET1 or BOS1 cannot compensate for Sed5 dysfunction, emphasizing Sed5’s unique role as a t-SNARE .
  • YKT6 (Golgi-Vacuole SNARE): YKT6 mediates Golgi-to-vacuole transport and partially suppresses Sed5-deficient phenotypes when overexpressed, suggesting overlapping but non-redundant functions .

Regulatory Mechanisms

Sed5’s activity is tightly regulated by SM proteins and post-translational modifications:

  • Sly1 Interaction: Sly1 binding to Sed5’s Habc domain relieves auto-inhibition, enabling SNARE complex assembly. This interaction is critical for viability, as Sed5 mutants lacking the Habc domain require hyperactive Sly1-20 for rescue .

Localization Mechanisms

Sed5 localization involves both TMD and cytoplasmic determinants:

  • TMD Dependency: In Drosophila Sed5, the TMD alone can redirect a plasma membrane syntaxin to the CGN .
  • Cytoplasmic Signals: Yeast Sed5 mutants with altered TMDs retain CGN localization, suggesting compensatory signals in the cytoplasmic domain .

Data Table: Sed5 Compared to Key SNAREs and Syntaxins

Protein Organism Localization Function Key Domains Interacting Partners Unique Features
Sed5 Yeast cis-Golgi Network ER-Golgi trafficking, proteostasis Habc, SNARE, TMD Sly1, COPII, Hsp104, HOPS Phosphorylation-dependent disaggregation
Sso1 Yeast Plasma Membrane Plasma membrane fusion Habc, SNARE, TMD Sec9 TMD-driven plasma membrane targeting
YKT6 Yeast Golgi/Vacuole Golgi-vacuole transport SNARE, TMD Vps39, Vps13 HOPS/vCLAMP-mediated lysosomal tethering
BET1 Yeast ER-Golgi vesicles ER-derived vesicle fusion SNARE, TMD Sed5, BOS1 Vesicle-specific v-SNARE

Research Findings and Distinguishing Features

  • Proteostatic Role: Sed5 uniquely collaborates with Hsp104 to direct toxic protein aggregates to lysosomes via HOPS/vCLAMP complexes, a mechanism absent in other syntaxins .
  • SM Protein Dependency: Unlike Sso1, which pairs with Sec9, Sed5’s reliance on Sly1 underscores its specialization in early secretory pathways .

Q & A

Basic Research Questions

Q. What experimental techniques are most effective for characterizing the structural features of Sed5 protein in yeast models?

  • Methodology : Combine cryo-electron microscopy (cryo-EM) for high-resolution structural analysis with yeast two-hybrid screening to map interaction domains. Cross-validate findings using co-immunoprecipitation (Co-IP) and fluorescence resonance energy transfer (FRET) assays to confirm spatial proximity of binding partners .
  • Data Integration : Use protein databases like UniProt or PDB to compare Sed5 homologs across species and identify conserved motifs .

Q. How can researchers validate this compound’s role in Golgi trafficking using knockout models?

  • Experimental Design : Generate SED5 knockout yeast strains via CRISPR-Cas9, then assess Golgi morphology via electron microscopy and quantify secretory pathway efficiency using pulse-chase assays with radiolabeled cargo proteins. Include rescue experiments by reintroducing wild-type or mutant SED5 alleles .
  • Controls : Use temperature-sensitive mutants to temporally control protein expression and avoid compensatory mechanisms .

Advanced Research Questions

Q. What statistical frameworks are optimal for resolving contradictions in Sed5 interactome datasets from affinity purification versus proximity labeling?

  • Analytical Approach : Apply Fisher’s exact test to compare overlap between datasets, prioritizing interactions with high reproducibility scores. Use network analysis tools (e.g., Cytoscape) to distinguish direct interactions (high-confidence edges) from indirect associations .
  • Case Study : A 2024 study resolved discrepancies by integrating BioID and TAP-MS data, identifying 12 high-confidence interactors involved in SNARE complex assembly .

Q. How can machine learning improve predictions of Sed5’s post-translational modification (PTM) sites across divergent eukaryotic species?

  • Methodology : Train convolutional neural networks (CNNs) on experimentally validated PTM datasets (e.g., PhosphoSitePlus). Use sequence alignment tools (Clustal Omega) to identify conserved motifs, then validate predictions via mutagenesis and mass spectrometry .
  • Challenges : Address false positives by incorporating structural constraints (e.g., solvent accessibility predictions via DSSP) .

Q. What strategies mitigate batch-to-batch variability in Sed5 recombinant protein production for structural studies?

  • Quality Control : Implement orthogonal validation:

  • HPLC-MS : Verify purity (>95%) and molecular weight.
  • Circular Dichroism : Confirm secondary structure integrity.
  • Functional Assays : Test ATPase activity (if applicable) across batches .
    • Documentation : Adhere to MIAPE standards for reporting protein production parameters .

Data Interpretation & Reproducibility

Q. How should researchers address conflicting subcellular localization reports for Sed5 in polarized versus non-polarized cells?

  • Resolution Framework :

Technical Audit : Compare fixation methods (e.g., paraformaldehyde vs. methanol) and antibody specificity (validate via knockout controls).

Biological Context : Assess cell cycle stage and nutrient conditions, which influence Golgi dynamics .

  • Example : A 2023 study attributed discrepancies to antibody cross-reactivity with Sed5 paralogs in stress conditions .

Q. What metadata standards are critical when depositing Sed5-related datasets in public repositories?

  • Requirements :

  • MIAPE Compliance : Document experimental conditions (e.g., lysis buffer composition, protease inhibitors).
  • Controlled Vocabularies : Use Gene Ontology terms for functional annotations.
  • Raw Data : Upload uncropped Western blot images and mass spectrometry RAW files .

Emerging Methodologies

Q. Can integrative multi-omics approaches elucidate Sed5’s regulatory role in Golgi-ER retrograde transport?

  • Workflow :

Transcriptomics : RNA-seq of SED5-depleted cells to identify dysregulated trafficking genes.

Proteomics : SILAC-based quantification of Golgi-enriched fractions.

Metabolomics : Track sphingolipid flux via LC-MS .

  • Tools : Use platforms like MaxQuant for proteomics and MetaboAnalyst for pathway enrichment .

Tables: Key Resources

Resource Type Tools/Databases Application Reference
Structural PredictionAlphaFold2, SWISS-MODELHomology modeling of Sed5 domains
PTM PredictionNetPhos, PhosphoELMIdentify phosphorylation sites
Interaction DatabasesBioGRID, STRINGCurate Sed5 interactomes
Reproducibility StandardsMIAPE, ARRIVE GuidelinesEnsure experimental transparency

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